molecular formula C21H26N2O5S B4312766 3-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID

3-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID

Cat. No.: B4312766
M. Wt: 418.5 g/mol
InChI Key: NDJNLVLYOIVRCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID is a complex organic compound with a unique structure that combines sulfonamide and propanoic acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Coupling Reaction: The acetylated product is then coupled with 4-tert-butylbenzaldehyde through a condensation reaction.

    Reduction: The resulting imine is reduced to form the corresponding amine.

    Carboxylation: Finally, the amine is carboxylated to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonamide or acetyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structure and biological activity.

    Materials Science: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-(acetylamino)phenylsulfonamide: Shares the sulfonamide group but lacks the propanoic acid and tert-butylphenyl groups.

    3-(4-tert-butylphenyl)propanoic acid: Contains the propanoic acid and tert-butylphenyl groups but lacks the sulfonamide and acetylamino groups.

Uniqueness

3-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(4-acetamidophenyl)sulfonylamino]-3-(4-tert-butylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-14(24)22-17-9-11-18(12-10-17)29(27,28)23-19(13-20(25)26)15-5-7-16(8-6-15)21(2,3)4/h5-12,19,23H,13H2,1-4H3,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJNLVLYOIVRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID
Reactant of Route 2
Reactant of Route 2
3-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID
Reactant of Route 3
Reactant of Route 3
3-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID
Reactant of Route 4
Reactant of Route 4
3-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID
Reactant of Route 5
3-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID
Reactant of Route 6
Reactant of Route 6
3-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.